molecular formula C6H11N5 B12872534 4-Amino-3,5-dimethyl-1H-pyrazole-1-carboximidamide

4-Amino-3,5-dimethyl-1H-pyrazole-1-carboximidamide

Cat. No.: B12872534
M. Wt: 153.19 g/mol
InChI Key: WCOWKIWFBKZVMH-UHFFFAOYSA-N
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Description

4-Amino-3,5-dimethyl-1H-pyrazole-1-carboximidamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3,5-dimethyl-1H-pyrazole-1-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can react with nitric acid to form nitrated derivatives . The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nitration of the compound can yield nitro-substituted derivatives, which may have different chemical and physical properties compared to the parent compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dimethyl-1H-pyrazole-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4-Amino-3,5-dimethyl-1H-pyrazole-1-carboximidamide include other pyrazole derivatives such as 5-Amino-1,3-dimethylpyrazole and 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester .

Uniqueness: What sets this compound apart from these similar compounds is its specific functional groups and structural configuration.

Properties

Molecular Formula

C6H11N5

Molecular Weight

153.19 g/mol

IUPAC Name

4-amino-3,5-dimethylpyrazole-1-carboximidamide

InChI

InChI=1S/C6H11N5/c1-3-5(7)4(2)11(10-3)6(8)9/h7H2,1-2H3,(H3,8,9)

InChI Key

WCOWKIWFBKZVMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=N)N)C)N

Origin of Product

United States

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